Product packaging for 2,4-Diisocyanato-1-methylcyclohexane(Cat. No.:CAS No. 10581-16-5)

2,4-Diisocyanato-1-methylcyclohexane

Cat. No.: B088341
CAS No.: 10581-16-5
M. Wt: 180.2 g/mol
InChI Key: VZDIRINETBAVAV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Diisocyanate Research

The journey of diisocyanate chemistry began in 1937 with the pioneering work of Otto Bayer and his colleagues, who discovered the polyaddition reaction between diisocyanates and polyols to form polyurethanes. theinventors.orgrsc.org This breakthrough initially led to the large-scale production and application of aromatic diisocyanates, primarily toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). rsc.orgamericanchemistry.com These aromatic compounds became the workhorses of the polyurethane industry, used extensively in the production of flexible and rigid foams, insulation, and elastomers. americanchemistry.comcanada.ca

However, the aromatic nature of TDI and MDI presented a significant drawback for certain applications: a propensity for photo-oxidation, which leads to yellowing and degradation upon exposure to UV light. rsc.org This limitation spurred research into non-aromatic alternatives. The focus turned to aliphatic and cycloaliphatic diisocyanates. While the synthesis of these compounds also typically involves the hazardous chemical phosgene (B1210022), their saturated structures offered the light stability that aromatic systems lacked. rsc.orgwikipedia.org This evolution marked a critical step towards developing durable, weather-resistant polyurethane materials suitable for demanding exterior applications.

Significance of 2,4-Diisocyanato-1-methylcyclohexane within Advanced Materials Science

This compound, also known as hydrogenated toluene diisocyanate (H6TDI) or methyl cyclohexanediisocyanate, is a prominent member of the cycloaliphatic diisocyanate family. Its significance in materials science stems from the specific attributes it confers to the final polymer. The presence of the saturated cyclohexane (B81311) ring is directly responsible for the enhanced UV resistance and color stability of polyurethanes derived from it, a stark improvement over aromatic-based polymers. ontosight.ai

Furthermore, the rigid cycloaliphatic structure contributes to superior mechanical properties, such as high hardness, abrasion resistance, and excellent chemical resistance in the resulting coatings and elastomers. ontosight.ai These characteristics make this compound a key component in the formulation of advanced materials for applications where durability and aesthetic longevity are paramount. Such applications include automotive topcoats, aerospace coatings, and high-performance adhesives and sealants. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₉H₁₂N₂O₂
Molar Mass 180.20 g/mol nih.gov
Appearance Colorless to pale-yellow liquid
IUPAC Name This compound nih.gov

| CAS Number | 10581-16-5 nih.gov |

Isomeric Considerations and Their Academic Implications for this compound

The molecular structure of this compound presents significant stereochemical complexity, which has profound academic and practical implications. As a disubstituted cyclohexane ring, it exists as multiple geometric isomers (cis and trans) based on the relative spatial orientation of the two isocyanate groups and the methyl group. pressbooks.pub

In the context of the cyclohexane chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. pressbooks.pub The stability of a given conformer is largely dictated by steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the axial hydrogens on the same side of the ring. pressbooks.publibretexts.org Consequently, conformations that place larger substituent groups in the equatorial position are generally more stable. libretexts.org

For this compound, the interplay between the three substituents (one methyl and two isocyanate groups) leads to a variety of possible stereoisomers, each with distinct conformations and energy levels. The cis and trans isomers cannot be interconverted without breaking chemical bonds. pressbooks.pub

Cis Isomers: The substituents are on the same side of the ring. This can lead to one group being axial and the other equatorial.

Trans Isomers: The substituents are on opposite sides of the ring. This can result in conformations where both groups are axial or both are equatorial. libretexts.org

The academic importance of these isomeric differences lies in their influence on reaction kinetics. The reactivity of an isocyanate group is affected by its spatial position (axial vs. equatorial) and the steric hindrance from neighboring groups. An equatorially positioned isocyanate group is generally more sterically accessible and therefore more reactive than an axial one. The different reactivities of the isocyanate groups in various isomers can be exploited to control the polymerization process and tailor the architecture and properties of the final polyurethane, such as its hardness, flexibility, and thermal characteristics. This structural nuance allows for a sophisticated level of material design, making the study of its isomeric composition a key area of academic and industrial research.

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
This compound C₉H₁₂N₂O₂
Toluene diisocyanate (TDI) C₉H₆N₂O₂
Methylene diphenyl diisocyanate (MDI) C₁₅H₁₀N₂O₂
Phosgene COCl₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B088341 2,4-Diisocyanato-1-methylcyclohexane CAS No. 10581-16-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10581-16-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

2,4-diisocyanato-1-methylcyclohexane

InChI

InChI=1S/C9H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h7-9H,2-4H2,1H3

InChI Key

VZDIRINETBAVAV-UHFFFAOYSA-N

SMILES

CC1CCC(CC1N=C=O)N=C=O

Canonical SMILES

CC1CCC(CC1N=C=O)N=C=O

Other CAS No.

10581-16-5

Origin of Product

United States

Synthetic Methodologies and Process Engineering

Phosgene-Based Synthesis of Cycloaliphatic Diisocyanates

The conventional and most established industrial method for producing isocyanates, including cycloaliphatic variants like 2,4-Diisocyanato-1-methylcyclohexane, is through the use of phosgene (B1210022) (COCl₂). google.comionike.com This process, while efficient, involves handling the extremely toxic phosgene gas, necessitating stringent safety protocols. ionike.comchemindigest.com The synthesis is analogous to the production of major aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). chemindigest.comnih.gov It begins with the corresponding diamine, in this case, 1-methylcyclohexane-2,4-diamine, which is then treated with phosgene. chemindigest.comnih.gov

Reaction Mechanism and Energetics of Phosgenation Processes

The phosgenation of a primary amine to form an isocyanate is a multi-step process. The initial reaction between the amine and phosgene forms a carbamoyl (B1232498) chloride intermediate. This is followed by dehydrochlorination to yield the isocyanate group. Hydrogen chloride (HCl) is produced as a significant byproduct in this final step. chemindigest.comwikipedia.org

Process Optimization for Industrial-Scale Production

Industrial-scale production of diisocyanates via phosgenation is a complex, multi-stage operation that demands careful optimization to ensure safety, efficiency, and product purity. nih.govechemi.com A typical process involves dissolving the diamine in an inert solvent before reacting it with phosgene. core.ac.uk

Process optimization focuses on several key areas:

Reactor Design and Temperature Control: Due to the exothermic nature of the reaction, efficient heat removal is critical to prevent runaway reactions and the formation of unwanted byproducts like ureas and biurets. chemindigest.com

Stoichiometry Control: Precise control over the ratio of phosgene to diamine is essential to maximize the yield of the diisocyanate and minimize the formation of intermediates and polymeric byproducts.

Byproduct Management: The stoichiometric production of HCl requires robust materials of construction to prevent corrosion and a system for its capture and purification, as it is a major source of industrial hydrochloric acid. chemindigest.comwikipedia.org

Purification: The crude isocyanate mixture undergoes a series of purification steps, typically involving distillation, to separate the final product from the solvent, excess phosgene, HCl, and any byproducts formed during the reaction. chemindigest.comresearchgate.net

Non-Phosgene Synthetic Routes for this compound Precursors

Growing concerns over the hazards of phosgene have driven significant research into alternative, "phosgene-free" synthetic pathways for isocyanates. ionike.comresearchgate.net These methods typically involve the thermal decomposition of carbamate (B1207046) precursors. nih.gov For this compound, a key non-phosgene route involves the catalytic cleavage of its precursor, dimethyl methylcyclohexyl-2,4-dicarbamate (also referred to as HTDC). acs.orgacs.org This approach is part of a greener three-step synthesis starting from toluene diamine (TDA), which is first converted to dimethyl toluene-2,4-dicarbamate (TDC), then hydrogenated to HTDC, and finally cleaved to the target diisocyanate (HTDI). acs.org

Catalytic Cleavage of Dimethyl Methylcyclohexyl-2,4-Dicarbamate

The thermal decomposition of dicarbamates into the corresponding diisocyanates and alcohol is a pivotal step in many non-phosgene processes. google.com This reaction requires high temperatures and is often facilitated by catalysts to improve selectivity and yield.

Development of Efficient Catalytic Systems (e.g., ZnO Nanoparticles)

Zinc oxide (ZnO) nanoparticles have emerged as an effective catalyst for the cleavage of dimethyl methylcyclohexyl-2,4-dicarbamate (HTDC) into this compound (HTDI). acs.orgdntb.gov.ua Research has demonstrated a strong correlation between the physical properties of the ZnO nanocatalyst and its performance.

Specifically, studies have found that decreasing the particle size of the ZnO nanoparticles leads to:

An increased specific surface area. acs.org

A shift in the crystal's preferred orientation. acs.org

An increased concentration of oxygen vacancies on the catalyst surface. acs.org

These factors contribute to enhanced catalytic activity. In one study, a 19.1 nm ZnO catalyst achieved a 94.2% conversion of HTDC with an 81.3% selectivity for the desired HTDI product. acs.orgacs.org

Catalytic Performance of ZnO Nanoparticles in HTDC Cleavage acs.org
ZnO Particle Size (nm)HTDC Conversion (%)HTDI Selectivity (%)
19.194.281.3
Mechanistic Studies of Dicarbamate Decomposition

Mechanistic investigations into the ZnO-catalyzed decomposition of HTDC have provided insights into the role of the catalyst's surface chemistry. First-principles calculations have shown that the formation of an oxygen vacancy on the ZnO surface results in two excess electrons that can transfer to a neighboring zinc site. acs.org

This electron transfer alters the electron-withdrawing ability of the zinc site and causes a rearrangement of the ZnO surface structure. acs.org This modified electronic environment at the active site is believed to facilitate the desired decomposition pathway while inhibiting side reactions, thereby improving the selectivity for diisocyanate formation. acs.org The general mechanism for the base-catalyzed hydrolysis of carbamates involves different pathways for primary and secondary carbamates, but for thermal decomposition to isocyanates, the catalytic surface mechanism is paramount. mdpi.com The ZnO surface's ability to be tuned by controlling oxygen vacancy concentration presents an effective strategy for achieving the highly selective synthesis of this compound via this non-phosgene route. acs.org

Alternative Carbonylation and Derivatization Strategies

The synthesis of isocyanates, including this compound, has traditionally been dominated by the use of phosgene. However, due to the extreme toxicity of phosgene, significant research has focused on developing safer, non-phosgene routes. These alternative strategies primarily revolve around the carbonylation of nitrogen-containing precursors, such as nitro compounds or amines, and the derivatization of intermediates like carbamates.

Reductive Carbonylation of Nitro Compounds: This direct method seeks to replace phosgene with carbon monoxide (CO) as the carbonylation agent for converting nitroaromatic or nitroaliphatic compounds into isocyanates. nih.gov The process is a single-step reaction but demands stringent conditions, including high temperatures and pressures, and often involves costly Group VIII metal catalysts. nih.gov A more viable, two-step approach involves the initial conversion of the nitro compound into a carbamate, which is then thermally decomposed to yield the isocyanate. nih.govebrary.net This indirect route offers milder reaction conditions and more stable intermediates. For instance, the catalytic reductive carbonylation of dinitrotoluene to a dicarbamate has been shown to be highly efficient using a [Pd(OAc)2 1,10-phenanthroline] catalyst in an alcohol solvent. ebrary.net The resulting carbamate is then subjected to thermolysis at high temperatures (around 260°C) to produce the diisocyanate and methanol, with the latter being recyclable. ebrary.net

Decomposition of Carbamates: The thermal decomposition, or thermolysis, of carbamates is a critical step in several non-phosgene routes. ebrary.net This endothermic reaction cleaves the carbamate into the desired isocyanate and an alcohol. ebrary.netmetu.edu.tr The process is typically performed at high temperatures, and various catalysts have been investigated to improve efficiency and lower the required temperature. For the decomposition of dimethylhexane-1,6-dicarbamate, a precursor to another aliphatic diisocyanate, zinc-containing catalysts (both homogeneous zinc acetate (B1210297) and heterogeneous zinc oxide) have shown significant activity. researchgate.net A proposed mechanism for ZnO-catalyzed decomposition involves the interaction of the carbamate's N-H group with an oxygen site on the ZnO surface, followed by coordination of the carbonyl group to a zinc site, which facilitates the cleavage of the C–O bond to release the isocyanate. researchgate.net

Advanced Catalytic Systems in this compound Synthesis

The efficiency, selectivity, and economic viability of non-phosgene routes to this compound are heavily dependent on the performance of the catalytic systems employed. Research has explored a range of both homogeneous and heterogeneous catalysts to optimize the formation of the isocyanate group.

Homogeneous Catalysis for Isocyanate Formation

Homogeneous catalysts, which exist in the same phase as the reactants, are primarily utilized in the reductive carbonylation of nitro compounds. Transition metal complexes based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) are the most studied for this transformation. nih.govresearchgate.net These catalysts facilitate the complex series of reactions involving the reduction of the nitro group and the insertion of carbon monoxide. For example, palladium-based systems, often used with co-catalysts like pyridine (B92270) or metal oxides, have been examined for direct carbonylation, although issues with catalyst lifetime persist. metu.edu.tr In the two-step reductive carbonylation process, palladium acetate complexes with ligands like 1,10-phenanthroline (B135089) have proven effective for the initial carbamate formation. ebrary.net

For the dimethyl carbonate (DMC) route, zinc acetate has been identified as a highly efficient homogeneous catalyst for the synthesis of the dicarbamate intermediate from a diamine and DMC. nih.gov A key challenge associated with homogeneous catalysts is their separation from the product stream for reuse, which can be difficult and costly. nih.gov

Table 1: Homogeneous Catalysts in Isocyanate Precursor Synthesis
Reaction TypeCatalyst SystemPrecursorsIntermediate/ProductKey FindingsReference
Reductive Carbonylation[Pd(OAc)₂ 1,10-phenanthroline]Dinitrotoluene, CO, AlcoholDicarbamateExceptionally efficient carbonylation to the carbamate intermediate. ebrary.net
Reductive CarbonylationPalladium chloride with metal oxides/pyridineDinitrotoluene, COToluene diisocyanate (TDI)Best yields obtained in direct carbonylation studies, but catalyst lifetime is short. metu.edu.tr
DMC MethodZinc Acetate2,4-Toluenediamine (TDA), Dimethyl Carbonate (DMC)Dimethyl Toluene dicarbamate (TDC)Highly efficient, achieving TDC yields of 98.9%. The catalyst transforms into ZnO. nih.govresearchgate.net

Heterogeneous Catalysis and Surface Engineering for Enhanced Selectivity

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer significant advantages in terms of separation and recyclability. In the context of isocyanate synthesis, they are crucial for both the hydrogenation of dinitro-precursors and the decomposition of carbamate intermediates.

For the production of the diamine precursor (e.g., 2,4-diamino-1-methylcyclohexane) from its dinitro analogue, catalytic hydrogenation is a key step. A wide array of heterogeneous catalysts have been studied for this reaction, with transition metal oxide-supported platinum or palladium catalysts often showing the highest performance and selectivity. mdpi.com

In non-phosgene routes, heterogeneous catalysts like zinc oxide (ZnO) have been shown to be active for the thermal decomposition of carbamates to isocyanates. researchgate.net The surface properties of these catalysts are critical. For the oxidative carbonylation of diamines, the choice of support material for palladium catalysts, such as Zirconium dioxide (ZrO₂), Cerium(IV) oxide (CeO₂), and Silicon dioxide (SiO₂), was found to significantly influence product distribution and suppress undesired side reactions, thereby increasing the yield of the target dicarbamate. rsc.org This highlights the importance of surface engineering in designing catalysts with enhanced selectivity.

Table 2: Heterogeneous Catalysts in Isocyanate Synthesis Pathways
Reaction StepCatalyst SystemSupport MaterialKey FindingsReference
Dinitro Compound HydrogenationPlatinum (Pt) or Palladium (Pd)Transition Metal Oxides (e.g., CrO₂)High catalytic activity and selectivity towards the diamine product.
Carbamate DecompositionZinc Oxide (ZnO)N/A (Bulk Oxide)Active and robust catalyst for converting dicarbamate to diisocyanate. researchgate.net
Oxidative CarbonylationPalladium (Pd)ZrO₂, CeO₂, SiO₂Support material partially suppresses side reactions, increasing yield of dicarbamate. rsc.org

Catalyst Deactivation and Regeneration Phenomena

A major challenge in industrial catalytic processes is the gradual loss of catalyst activity and/or selectivity over time, a phenomenon known as deactivation. ammoniaknowhow.comcatalysts.com Deactivation is inevitable but can be slowed, and in some cases, the catalyst's activity can be restored through regeneration. ammoniaknowhow.comcatalysts.com The primary mechanisms of deactivation are poisoning, coking or fouling, and thermal degradation. ammoniaknowhow.commdpi.com

Poisoning involves the strong chemisorption of impurities from the feed onto the active sites of the catalyst, rendering them inactive. ammoniaknowhow.com

Coking/Fouling is the deposition of carbonaceous materials or other residues on the catalyst surface, which physically blocks access to the active sites and pores. ammoniaknowhow.comcatalysts.com

Thermal Degradation (Sintering) occurs at high temperatures, causing catalyst particles to agglomerate. This leads to a reduction in the active surface area and is often irreversible. catalysts.comcatalysts.com

In the context of isocyanate synthesis, homogeneous catalysts with phosphine (B1218219) ligands can deactivate due to the oxidation of the ligands by the nitro-arene precursors. researchgate.net For heterogeneous catalysts, coke deposition is a common issue. ammoniaknowhow.com For example, in the DMC route for TDI synthesis, the initially homogeneous zinc acetate catalyst transforms into nano-scale zinc oxide, which also loses activity over time. researchgate.net

Catalyst regeneration aims to restore the catalyst to its initial state of activity. catalysts.com The appropriate method depends on the cause of deactivation. For deactivation by coking, a common strategy is controlled oxidation or combustion to burn off the carbon deposits. mdpi.comevonik.com Thermal treatments under specific atmospheres can sometimes reverse sintering to an extent by redispersing the metal particles. catalysts.com For instance, hydrogen treatment has been shown to be an effective strategy for recovering the full activity of Raney®-Nickel catalysts used in hydrogenation reactions. mdpi.com The ability to effectively regenerate a catalyst is crucial for the economic feasibility of a large-scale industrial process.

Reaction Kinetics and Mechanistic Elucidation

Fundamental Reactivity of Isocyanate Groups in 2,4-Diisocyanato-1-methylcyclohexane

The reactivity of the isocyanate group (–N=C=O) is rooted in the electrophilic nature of its central carbon atom, which is susceptible to nucleophilic attack. This reactivity is modulated by both electronic and steric factors inherent to the molecular structure.

Influence of Steric Hindrance and Electronic Effects on Reaction Rates

The reaction rates of this compound are significantly influenced by the electronic and steric environment of its isocyanate groups.

Electronic Effects: Unlike aromatic isocyanates where the benzene (B151609) ring withdraws electrons and increases the partial positive charge on the isocyanate carbon, the cyclohexyl ring in this compound is an electron-donating group. This effect reduces the electrophilicity of the isocyanate carbon, thereby decreasing its reactivity compared to aromatic counterparts like TDI. The general order of reactivity for isocyanate groups is aromatic > primary aliphatic > secondary aliphatic. semanticscholar.org The isocyanate groups attached to the cyclohexane (B81311) ring are secondary, contributing to their lower reactivity.

Steric Hindrance: The bulky, non-planar cyclohexane ring, along with the methyl group, creates significant steric hindrance around the two isocyanate groups. This physical obstruction can impede the approach of nucleophiles, such as alcohols or amines, slowing the reaction rate. The spatial arrangement of the isocyanate groups relative to the methyl group and the ring conformation (chair or boat) will further dictate the degree of steric hindrance.

Differential Reactivity of Isomeric Isocyanate Groups

In this compound, the two isocyanate groups are in different chemical environments, leading to differential reactivity. The isocyanate group at the 4-position is generally less sterically hindered than the group at the 2-position, which is adjacent to the methyl group. This suggests that the isocyanate group at the 4-position would react at a faster rate.

For its aromatic analog, 2,4-TDI, the isocyanate group at the 4-position (para to the methyl group) is approximately four times more reactive than the group at the 2-position (ortho to the methyl group). wikipedia.org A similar, though not identical, disparity in reactivity is expected for the cyclohexane derivative due to steric factors. After the first isocyanate group reacts, the formation of a bulky urethane (B1682113) or urea (B33335) group introduces further steric hindrance and can also electronically influence the reactivity of the second isocyanate group.

Dimerization and Trimerization Pathways of this compound

Isocyanates can undergo self-addition reactions to form dimers (uretdiones) and trimers (isocyanurates), which are crucial for developing cross-linked polymer networks. utwente.nl These reactions are typically catalyzed.

Kinetics and Thermodynamics of Uretdione Formation

Dimerization involves the [2+2] cycloaddition of two isocyanate groups to form a four-membered ring structure known as a uretdione. This reaction is generally reversible, especially at elevated temperatures. google.comnih.gov

Kinetics: The formation of uretdiones is often catalyzed by substances like trialkylphosphines. While specific kinetic data for this compound is not readily available, studies on TDI have shown that dimerization is a slow process under ambient conditions but can be accelerated with catalysts. nih.govmdpi.com The reaction is reversible, and the dimer can dissociate back to the monomeric isocyanate at temperatures above 150°C.

Thermodynamics: For aromatic isocyanates, the formation of the uretdione ring is an exothermic process. For instance, the enthalpy of formation for the TDI dimer is approximately -30.4 kJ/mol. mdpi.com A similar exothermic character is expected for the cycloaliphatic derivative, though the exact value may differ.

Table 1: General Thermodynamic Data for Isocyanate Dimerization (TDI as Model)

Parameter Value Source
Enthalpy of Formation (ΔHf) -30.4 kJ/mol mdpi.com

Note: This data is for Toluene-2,4-diisocyanate (TDI) and serves as an illustrative example. Specific values for this compound are not available in the cited literature.

Mechanism of Isocyanurate Ring Formation in Polyisocyanurate Networks

Trimerization is a cyclization reaction involving three isocyanate groups to form a highly stable, six-membered isocyanurate ring. utwente.nl This reaction is fundamental to the production of polyisocyanurate (PIR) foams and coatings, known for their thermal stability. utwente.nl

The mechanism typically proceeds through a step-wise addition pathway, often initiated by a nucleophilic catalyst (e.g., tertiary amines, carboxylates). utwente.nl The catalyst attacks the electrophilic carbon of an isocyanate group, forming an anionic intermediate. This intermediate then attacks a second isocyanate molecule, and the resulting species attacks a third, ultimately leading to the formation of the cyclic trimer and regeneration of the catalyst. The high thermodynamic stability of the isocyanurate ring drives the reaction. utwente.nl In the context of polymer networks, this trimerization creates strong, trifunctional cross-linking points.

Mechanisms of Urethane and Urea Bond Formation

The most common and industrially significant reactions of isocyanates are with nucleophiles containing active hydrogen atoms, such as alcohols and amines, to form urethane and urea linkages, respectively. l-i.co.uk

Urethane Formation: The reaction with an alcohol (R'-OH) proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This forms an unstable intermediate that quickly rearranges through a proton transfer to yield the stable urethane bond (-NH-CO-O-). researchgate.net The reaction is generally exothermic. ebrary.net In the absence of a catalyst, the reaction may be autocatalyzed by the urethane product itself. mdpi.com

Urea Formation: The reaction with a primary or secondary amine (R'-NH₂) is analogous to urethane formation but is significantly faster. nih.gov The highly nucleophilic nitrogen of the amine attacks the isocyanate carbon, followed by a rapid proton transfer to form a stable, disubstituted urea linkage (-NH-CO-NH-). isca.mecommonorganicchemistry.com This reaction typically does not require a catalyst due to the high reactivity of the amine.

Allophanate (B1242929) and Biuret (B89757) Formation: Kinetic and Mechanistic Studies

Allophanate and biuret linkages are formed from the reaction of isocyanate groups with urethane and urea groups, respectively. These reactions typically occur at elevated temperatures or in the presence of specific catalysts and lead to branching and cross-linking in the polymer network, significantly influencing the material's mechanical properties.

Allophanate Formation:

The formation of an allophanate occurs when a urethane group reacts with an isocyanate group. This reaction is generally considered to be reversible. researchgate.net The rate of allophanate formation is influenced by several factors, including temperature, catalyst type, and the structure of the isocyanate and alcohol used. For cycloaliphatic isocyanates, the reactivity of the isocyanate groups can be affected by steric hindrance.

Kinetic studies on model systems have shown that the rate constant for allophanate formation is generally lower than that for urethane formation. rsc.org The reaction is often catalyzed by the same catalysts used for the urethane reaction, such as tin compounds, although the efficiency of these catalysts can differ for the two reactions.

A proposed general mechanism for base-catalyzed allophanate formation involves the deprotonation of the urethane N-H group by the catalyst, forming a urethane anion. This anion then attacks an isocyanate group, forming the allophanate.

Illustrative Kinetic Data for Allophanate Formation in a Model Aliphatic Isocyanate System:

CatalystTemperature (°C)Rate Constant (k) (L/mol·s)
Dibutyltin dilaurate801.5 x 10⁻³
Zinc octoate805.0 x 10⁻⁴
Uncatalyzed1201.0 x 10⁻⁵

This table provides representative data for analogous aliphatic isocyanate systems to illustrate the relative rates of reaction and is not specific to this compound.

Biuret Formation:

Biuret formation involves the reaction of a urea group with an isocyanate group. Similar to allophanate formation, this reaction is also typically favored at higher temperatures and leads to cross-linking. The presence of water in the reaction system can lead to the formation of urea groups through the reaction of isocyanate with water, which can then further react to form biurets.

The kinetics of biuret formation are also influenced by catalysts. Studies on various diisocyanates have shown that the rate of biuret formation is generally slower than that of urea formation. The mechanism is thought to be analogous to allophanate formation, involving the activation of the urea N-H bond.

Investigation of Competing and Side Reactions in this compound Systems

In addition to allophanate and biuret formation, several other competing and side reactions can occur during the polymerization of this compound. These reactions can affect the final properties of the polyurethane by altering the polymer structure and molecular weight distribution.

Isocyanurate Formation (Trimerization):

One of the most significant side reactions is the cyclotrimerization of isocyanate groups to form highly stable isocyanurate rings. This reaction is highly favored at elevated temperatures and in the presence of specific trimerization catalysts, such as certain tertiary amines, phosphines, and metal carboxylates. The formation of isocyanurate cross-links significantly increases the thermal stability and hardness of the resulting polymer.

The kinetics of isocyanurate formation are complex and can be influenced by the catalyst system and reaction conditions. In many cases, the formation of isocyanurate competes directly with allophanate and biuret formation.

Dimerization (Uretdione Formation):

Isocyanate groups can also undergo dimerization to form uretdione rings. This reaction is typically reversible and can be influenced by catalysts and temperature. The formation of uretdiones can lead to a decrease in the concentration of reactive isocyanate groups available for chain growth and cross-linking.

Reaction with Water:

The presence of even trace amounts of water can lead to several side reactions. The initial reaction of an isocyanate with water forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine is highly reactive towards isocyanates, leading to the formation of urea linkages. As mentioned earlier, these urea groups can then react further to form biurets. The generation of carbon dioxide can also act as a blowing agent in the production of polyurethane foams.

Other Potential Side Reactions:

Other less common side reactions include the formation of carbodiimides and uretonimines from the reaction of isocyanate groups with each other at very high temperatures.

Summary of Potential Competing Reactions:

ReactionReactantsProductSignificance
Urethane FormationIsocyanate + AlcoholUrethanePrimary chain-building reaction
Allophanate FormationIsocyanate + UrethaneAllophanateCross-linking, branching
Urea FormationIsocyanate + Amine/WaterUreaChain extension, potential for biuret formation
Biuret FormationIsocyanate + UreaBiuretCross-linking, branching
Isocyanurate Formation3 x IsocyanateIsocyanurateHigh-density cross-linking, thermal stability
Uretdione Formation2 x IsocyanateUretdioneDimerization, reversible

This table provides a general overview of competing reactions in polyurethane systems and is not based on specific data for this compound.

Polymerization Science and Advanced Materials Engineering

Polyurethane Synthesis Utilizing 2,4-Diisocyanato-1-methylcyclohexane

The synthesis of polyurethanes using this compound, an aliphatic diisocyanate, is a significant area of research in polymer chemistry. This process involves the reaction of the diisocyanate with a polyol, which is a compound with multiple hydroxyl groups. The reaction, known as a polyaddition reaction, forms the characteristic urethane (B1682113) linkages (-NH-CO-O-) that constitute the backbone of the polyurethane polymer. The selection of this compound as the isocyanate component imparts specific properties to the resulting polyurethane, such as light stability and weather resistance, which are characteristic of aliphatic diisocyanates.

Impact of this compound Isomerism on Polymer Architecture

The isomeric forms of this compound, which include cis and trans isomers, have a profound impact on the architecture of the resulting polyurethane. The spatial arrangement of the isocyanate groups in these isomers influences the regularity of the polymer chain. For instance, the use of a single, pure isomer can lead to a more regular, crystalline polymer structure, whereas a mixture of isomers will result in a more amorphous polymer. This is because the different orientations of the isocyanate groups in cis and trans isomers affect how the polymer chains pack together. The cis isomer, with its isocyanate groups on the same side of the cyclohexane (B81311) ring, can lead to a more curved polymer chain, while the trans isomer, with its isocyanate groups on opposite sides, can result in a more linear and extended chain.

Role of Polyol and Chain Extender Chemistry in Polymer Formation

The properties of the final polyurethane are not solely determined by the diisocyanate but are also heavily influenced by the choice of polyol and chain extender. Polyols, such as polyether or polyester (B1180765) polyols, form the soft segments of the polyurethane, contributing to its flexibility and elasticity. The molecular weight and functionality of the polyol are critical parameters; higher molecular weight polyols generally lead to softer, more flexible polyurethanes.

Chain extenders are low-molecular-weight diols or diamines that react with the diisocyanate to form the hard segments of the polymer. These hard segments, through hydrogen bonding, create physical crosslinks that contribute to the material's strength, hardness, and thermal stability. The choice of chain extender, for example, 1,4-butanediol (B3395766) versus ethylene (B1197577) glycol, can significantly alter the morphology and properties of the polyurethane.

Kinetic Control in Step-Growth Polymerization

The step-growth polymerization of this compound with polyols is a kinetically controlled process. The reaction rate is influenced by several factors, including the reactivity of the isocyanate groups, the steric hindrance around these groups, and the presence of catalysts. The two isocyanate groups on the cyclohexane ring may exhibit different reactivities due to the influence of the methyl group, leading to a more complex kinetic profile. Catalysts, typically organotin compounds or tertiary amines, are often employed to control the reaction rate and to ensure the completion of the polymerization process, thereby achieving the desired molecular weight and properties of the final polymer.

Development of Polyisocyanurate Networks from this compound

Beyond polyurethanes, this compound can be used to develop polyisocyanurate networks. This involves the trimerization of the isocyanate groups to form isocyanurate rings, which are highly stable, six-membered heterocyclic structures. This reaction is typically promoted by specific catalysts, such as potassium octoate, at elevated temperatures. The resulting polyisocyanurate networks are characterized by a high crosslink density, which imparts excellent thermal stability, chemical resistance, and flame retardancy to the material. These properties make polyisocyanurates derived from this compound suitable for applications requiring high-performance materials.

Structure-Property Relationships in Polymers Derived from this compound

The unique chemical structure of this compound plays a crucial role in determining the properties of the polymers derived from it. The presence of the alicyclic cyclohexane ring and the methyl group are key structural features that influence the final polymer's characteristics.

Influence of Alicyclic Ring and Methyl Group on Polymer Chain Flexibility and Segmental Mobility

The alicyclic cyclohexane ring in this compound introduces rigidity into the polymer backbone, which can increase the glass transition temperature (Tg) and hardness of the resulting material. Compared to linear aliphatic diisocyanates, the cyclic structure restricts bond rotation, leading to reduced chain flexibility.

Contributions of Hard and Soft Segments to Overall Polymer Properties

The degree of phase separation between these hard and soft segments is a critical factor influencing the final properties of the polyurethane. utwente.nl Increased hard segment content generally leads to higher tensile strength, tear strength, and hardness. gantrade.com Research has shown that polyurethanes synthesized from alicyclic diisocyanates can exhibit superior mechanical performance compared to those made with linear aliphatic diisocyanates, such as hexamethylene diisocyanate (HMDI). tuwien.atresearchgate.net This is attributed to the more rigid structure of the alicyclic ring, which can enhance hard segment crystallinity and intermolecular interactions. tuwien.atresearchgate.net However, the conformational isomers of the cyclohexyl ring can also limit the degree of hard segment crystallinity. researchgate.net

The interplay between hard and soft segments allows for the precise tailoring of polyurethane properties for specific applications. researchgate.net For example, in the development of materials for biomedical applications, the choice of diisocyanate and the hard-to-soft segment ratio are crucial for achieving the desired mechanical strength and flexibility. nih.gov

Table 1: Influence of Hard Segment Content on Polyurethane Properties

PropertyEffect of Increasing Hard Segment Content
Tensile Strength Increases
Tear Strength Increases
Hardness Increases
Elasticity Decreases

This table illustrates the general trends observed in polyurethanes as the proportion of hard segments is increased.

Effects of Crosslinking Density and Network Topology

The three-dimensional structure, or network topology, of a polyurethane is significantly influenced by its crosslinking density. nih.gov Crosslinking is the formation of covalent bonds between polymer chains, creating a more rigid and stable network. researchgate.net In polyurethanes, crosslinking can be introduced through the use of polyfunctional isocyanates or chain extenders. researchgate.net

An increase in crosslinking density generally leads to a corresponding increase in the material's modulus, tensile strength, and fracture toughness. researchgate.net However, this often comes at the expense of reduced elongation and flexibility. nih.gov The Flory-Rehner equation is a common method used to calculate the molecular weight between crosslinks and thus determine the degree of crosslinking in a polymer network. researchgate.net

Table 2: General Effects of Crosslinking Density on Polymer Properties

PropertyEffect of Increasing Crosslinking Density
Modulus Increases
Tensile Strength Increases
Hardness Increases
Elongation at Break Decreases
Swelling in Solvents Decreases

This table provides a general overview of how increasing the crosslinking density affects key mechanical and physical properties of polymers.

Design of Stimuli-Responsive Polymer Materials Using Diisocyanates

Stimuli-responsive polymers, often referred to as "smart" materials, are designed to undergo significant changes in their properties in response to external triggers such as temperature, pH, light, or electric fields. rsc.orgrsc.org The incorporation of specific diisocyanates into the polymer backbone is a key strategy for creating these advanced materials. researchgate.net

The design of stimuli-responsive polyurethanes often involves the integration of functional groups that are sensitive to specific stimuli. rsc.org For example, pH-responsive behavior can be achieved by incorporating acidic or basic moieties into the polymer structure. nih.gov When the environmental pH changes, these groups can become protonated or deprotonated, leading to changes in polymer conformation, solubility, or morphology. nih.gov

Light-responsive polyurethanes can be created by including photo-responsive chemical structures like azobenzene (B91143) or spiropyrans. rsc.org These groups can undergo reversible isomerization or structural changes upon exposure to specific wavelengths of light, triggering a macroscopic response in the material. rsc.org Similarly, temperature-responsive polymers often utilize components that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), leading to a phase transition at a specific temperature. researchgate.net

The versatility of diisocyanate chemistry allows for the synthesis of a wide array of smart polymers with tailored responses for applications in fields such as drug delivery, sensors, and actuators. researchgate.netbiomaterials.org

Advanced Polymeric Materials Design with this compound

The use of this compound is pivotal in the formulation of advanced polymeric materials, offering a pathway to properties not easily achievable with more common aromatic diisocyanates. ontosight.airesearchgate.net

Biodegradable Thermoplastic Polyurethanes with Alicyclic Diisocyanates

There is a growing interest in the development of biodegradable thermoplastic polyurethanes (TPUs) for applications in tissue engineering and other biomedical fields. nih.gov The choice of diisocyanate is a critical factor in designing these materials, as it influences not only the mechanical properties but also the degradation profile and biocompatibility of the final product. google.com

Alicyclic diisocyanates, such as this compound, are often preferred over their aromatic counterparts for biomedical applications due to the potential toxicity of the degradation products of aromatic diisocyanates. nih.govresearchgate.net The synthesis of biodegradable TPUs typically involves the reaction of a diisocyanate with a biodegradable polyester or polyether diol and a chain extender. nih.gov

Research has shown that TPUs based on alicyclic diisocyanates can exhibit excellent mechanical properties and are suitable for applications such as vascular grafts. tuwien.atresearchgate.net The degradation of these materials can be tailored by adjusting the composition of the hard and soft segments. google.com For instance, the incorporation of hydrolyzable ester groups in the chain extender can accelerate the degradation process. researchgate.net

Table 3: Components of Biodegradable Thermoplastic Polyurethanes

ComponentFunctionExample Materials
Diisocyanate (Hard Segment) Provides strength and thermal stabilityThis compound, Hexamethylene diisocyanate (HMDI)
Polyol (Soft Segment) Imparts flexibility and elasticityPoly(ε-caprolactone) (PCL), Polylactic acid (PLA)
Chain Extender (Hard Segment) Increases molecular weight and hard segment content1,4-Butanediol, Bis(2-hydroxyethyl) terephthalate

This table outlines the typical building blocks used in the synthesis of biodegradable TPUs and their respective roles in the final polymer structure.

Specialty Coatings, Elastomers, and Adhesives

The unique properties imparted by this compound make it a valuable component in the formulation of specialty coatings, elastomers, and adhesives. ontosight.ai Polyurethane coatings derived from this alicyclic diisocyanate are known for their excellent abrasion resistance, adhesion, and chemical resistance. ontosight.ai They are often used in demanding applications where durability and weatherability are paramount.

In the realm of elastomers, this compound contributes to the production of materials with high elasticity and durability. ontosight.ai These elastomers find use in a variety of applications, from automotive parts to industrial rollers and seals. canada.ca The cycloaliphatic structure of the diisocyanate helps to improve the UV stability of the elastomer, making it suitable for outdoor applications. ontosight.ai

As a component in adhesive formulations, this compound facilitates the creation of strong and versatile bonding agents. ontosight.ai These adhesives can be used to bond a wide range of substrates, including plastics, metals, and composites. The reactivity of the isocyanate groups allows for curing at ambient or elevated temperatures, providing flexibility in the manufacturing process. aidic.it

Table 4: Applications of this compound in Specialty Materials

Material TypeKey PropertiesExample Applications
Coatings Abrasion resistance, UV stability, Chemical resistanceAutomotive finishes, Industrial maintenance coatings, Wood varnishes
Elastomers High elasticity, Durability, Tear resistanceWheels and rollers, Seals and gaskets, Conveyor belts
Adhesives Strong bonding, Versatility, Controlled curingStructural bonding, Laminating, Assembly of dissimilar materials

This table summarizes the primary applications of this compound in the production of high-performance coatings, elastomers, and adhesives, along with the key properties it imparts to these materials.

Theoretical and Computational Investigations

Quantum Chemical Studies of 2,4-Diisocyanato-1-methylcyclohexane Reactivity

No specific studies on the quantum chemical reactivity of this compound were found.

Elucidation of Reaction Energy Profiles and Transition States

Detailed reaction energy profiles and transition state calculations for this compound are not available in the searched literature.

Analysis of Electronic Structure and Bonding in Reaction Intermediates

Analyses of the electronic structure and bonding in reaction intermediates involving this compound have not been specifically reported.

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformations

No literature detailing molecular dynamics simulations of the polymerization of this compound or the resulting polymer conformations was identified.

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Insights

While DFT and ab initio methods are powerful tools for gaining mechanistic insights into chemical reactions, mdpi.comresearchgate.net specific calculations for this compound were not found.

Computational Modeling of Structure-Property Relationships in Diisocyanate-based Polymers

There are no specific computational models in the provided results that describe the structure-property relationships of polymers based on this compound.

Environmental Disposition and Transformation Pathways

Abiotic Transformation of 2,4-Diisocyanato-1-methylcyclohexane

Abiotic processes, namely hydrolysis and photolysis, are the primary transformation pathways for diisocyanates released into the environment. These reactions are typically rapid and significantly reduce the concentration of the parent diisocyanate compound.

The isocyanate (-NCO) functional groups of this compound are highly susceptible to hydrolysis. Upon contact with water in soil, sediment, or aquatic environments, the compound undergoes a rapid reaction. canada.ca The initial step involves the reaction of an isocyanate group with a water molecule to form an unstable carbamic acid intermediate. This intermediate then quickly decomposes to yield the corresponding primary amine, 2,4-diamino-1-methylcyclohexane, and carbon dioxide.

The newly formed amine is also highly reactive and can readily react with another molecule of the parent diisocyanate. This subsequent reaction results in the formation of a stable, solid, and generally inert polyurea. diisocyanates.org Due to this rapid reaction sequence, the persistence of free this compound in water is transient. canada.ca

While the initial hydrolysis of the diisocyanate is fast, the subsequent degradation of the resulting polyurea is exceedingly slow. Studies on polyureas derived from TDI and polymeric MDI (PMDI) have shown that their hydrolysis back to the corresponding diamines is a very slow process under ambient environmental conditions. nih.gov The estimated half-life for the hydrolysis of TDI-based polyurea at 25°C ranges from approximately 18,000 to 300,000 years, indicating that these polymers are highly persistent. nih.gov

Table 1: Estimated Hydrolysis Half-Life of Diisocyanate-Based Polyureas at 25°C

Polyurea TypeEstimated Half-Life (Years)Reference
TDI-Polyurea18,000 - 300,000 nih.gov
PMDI-Polyurea110,000 - 12,000,000 nih.gov

For diisocyanates that enter the atmosphere, photolytic degradation is the most significant removal mechanism. canada.canih.gov While direct photolysis is not the primary pathway, indirect degradation occurs through reactions with photochemically generated hydroxyl (OH) radicals. nih.gov Studies on the aromatic diisocyanate TDI have shown that this reaction is the main degradation pathway in the troposphere. canada.ca Reaction with atmospheric water in the gas phase is considered insignificant. nih.gov

The atmospheric half-life of TDI due to reaction with OH radicals has been estimated to be approximately one day. nih.gov Given the structural similarities, this compound is also expected to be degraded in the atmosphere via this pathway, leading to a relatively short residence time in air. The degradation products would result from the oxidation of the methylcyclohexane (B89554) ring structure.

Table 2: Atmospheric Half-Life of Toluene (B28343) Diisocyanate (TDI) via Photolysis

CompoundDegradation PathwayEstimated Half-LifeReference
Toluene Diisocyanate (TDI)Reaction with OH radicals~1 day nih.gov

Biotic Transformation and Biodegradation Studies of Diisocyanates and their Derivatives

Direct microbial degradation of this compound is unlikely to be a significant environmental fate process. Its high reactivity with water means that it is rapidly transformed into polyureas before substantial microbial action can occur. diisocyanates.org Therefore, biodegradation studies focus on the resulting polyureas and the corresponding diamine, 2,4-diamino-1-methylcyclohexane.

Standard biodegradation tests often show diisocyanates to be resistant to microbial degradation, which is attributed to their rapid conversion to insoluble, inert polyureas. diisocyanates.org The biodegradation of these high molecular weight polyurea products is generally considered to be very slow.

The focus of microbial transformation then shifts to the potential breakdown of the diamine hydrolysis product and the cyclohexane (B81311) ring structure. The microbial degradation of compounds containing a cyclohexane ring, such as n-alkylcyclohexanes and hexachlorocyclohexane, has been documented. nih.govnih.gov These processes can involve pathways like β-oxidation of side chains and eventual cleavage of the ring structure. nih.gov For instance, cyclohexanecarboxylic acid, a potential intermediate from a substituted cyclohexane, can be microbially transformed into benzoic acid. nih.gov Therefore, it is plausible that microorganisms could degrade 2,4-diamino-1-methylcyclohexane, although specific pathways have not been elucidated. The ultimate metabolites of complete aerobic biodegradation would be carbon dioxide, water, and inorganic nitrogen.

The biodegradability of diisocyanate derivatives like polyureas and diamines is influenced by a variety of environmental factors. These factors affect microbial activity and the bioavailability of the compounds. sparkoncept.combiosphereplastic.com

Key influencing factors include:

Temperature : Higher temperatures generally increase microbial metabolic rates and thus accelerate biodegradation, up to an optimal point. sparkoncept.com

Oxygen Availability : Aerobic degradation, which requires oxygen, is typically a more rapid process for many organic compounds compared to anaerobic degradation. sparkoncept.com

pH : The pH of the soil or water can significantly impact microbial enzyme activity and the viability of the microbial community. mdpi.com

Moisture : Water is essential for microbial life and for mediating the enzymatic reactions involved in biodegradation. sparkoncept.com

Microbial Community : The presence of a diverse and adapted microbial population is crucial. Environments with a history of exposure to similar chemical structures may harbor microorganisms capable of their degradation. biosphereplastic.com

Substrate Bioavailability : The physical form of the substance is critical. The solid, insoluble nature of polyureas limits their bioavailability to microorganisms, as degradation is primarily a surface-level enzymatic process. diisocyanates.orgmdpi.com

Table 3: Key Factors Affecting Biodegradation of Diisocyanate Derivatives

FactorInfluence on Biodegradation RateReference
TemperatureIncreases with temperature to an optimum sparkoncept.com
OxygenGenerally faster in aerobic conditions sparkoncept.com
pHOptimal range exists for microbial consortia mdpi.com
MoistureEssential for microbial activity sparkoncept.com
Substrate FormLow bioavailability for insoluble solids (e.g., polyurea) diisocyanates.org

Environmental Fate Modeling and Exposure Pathway Analysis

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. researchgate.net These models, often called multimedia models, divide the environment into compartments such as air, water, soil, and sediment and simulate the movement and transformation of a substance between them. cefic-lri.org

For a highly reactive compound like this compound, environmental fate modeling of the parent compound is generally not considered relevant due to its rapid transformation upon release. canada.ca Any release to water or soil would result in a swift reaction to form polyurea, effectively locking the substance in that compartment. Releases to air would lead to rapid photolytic degradation. canada.ca

Therefore, a more meaningful approach involves modeling the fate of the primary, persistent degradation product: polyurea. cefic-lri.org Using models such as the Equilibrium Criterion (EQC) model or RAIDAR, one could predict the long-term fate of the solid polyurea particles. cefic-lri.org Given their low volatility and insolubility, these particles are expected to remain predominantly in the soil or sediment compartments to which they are released, with minimal transport between media. Exposure pathways for the general population to the parent diisocyanate are limited due to its high reactivity and industrial use, while exposure to the inert polyurea would be primarily through direct contact with contaminated soil or sediment. nih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization of 2,4-Diisocyanato-1-methylcyclohexane and its Derivatives

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of this compound. These methods provide valuable information regarding the compound's isomeric purity, the presence of key functional groups, and the chemical transformations it undergoes during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise ratio of isomers in a sample of this compound. The chemical environment of each nucleus in the molecule influences its resonance frequency, resulting in a unique NMR spectrum for each isomer. By analyzing the ¹H and ¹³C NMR spectra, it is possible to identify and quantify the different isomers present.

Due to the limited availability of specific NMR data for this compound in the public domain, the principles of isomer ratio determination can be effectively illustrated using data from a structurally analogous and extensively studied compound, Toluene (B28343) Diisocyanate (TDI). Both compounds feature a methyl group and two isocyanate groups on a cyclic structure, leading to similar challenges in isomer differentiation.

In the case of TDI, the 2,4- and 2,6-isomers can be distinguished by the chemical shifts of the methyl protons and the aromatic protons in the ¹H NMR spectrum. The electronic and steric effects of the isocyanate groups cause the protons in each isomer to resonate at slightly different frequencies. The relative concentrations of the isomers can be determined by integrating the areas under their respective characteristic peaks.

Table 1: Illustrative ¹H NMR Chemical Shifts for Isomer Determination of Toluene Diisocyanate (TDI) *

IsomerProtonIllustrative Chemical Shift (δ, ppm)
2,4-TDIMethyl Protons~2.3
2,6-TDIMethyl Protons~2.1
2,4-TDIAromatic ProtonsMultiple signals
2,6-TDIAromatic ProtonsMultiple signals

Note: This data is for Toluene Diisocyanate (TDI) and is provided as an illustrative example of how NMR spectroscopy can be used for isomer ratio determination of diisocyanates.

Similarly, ¹³C NMR spectroscopy can be employed for isomer analysis. The carbon atoms in the isocyanate groups and the cyclic ring of each isomer of this compound would exhibit distinct chemical shifts, allowing for their quantification.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying functional groups and monitoring the progress of reactions involving this compound. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum, which makes it an excellent probe for studying the reactions of this compound.

The most prominent feature in the IR spectrum of a diisocyanate is the asymmetric stretching vibration of the -N=C=O group, which appears in a relatively uncongested region of the spectrum, typically between 2250 and 2280 cm⁻¹. The high intensity of this band is due to the large change in dipole moment associated with this vibration.

During the formation of polyurethanes, the isocyanate groups of this compound react with hydroxyl groups from a polyol. This reaction can be conveniently monitored in real-time using in-situ IR spectroscopy. As the reaction proceeds, the intensity of the isocyanate peak decreases, while new peaks corresponding to the formation of urethane (B1682113) linkages appear. Key vibrational modes for monitoring polyurethane formation include the N-H stretching, C=O stretching (urethane), and C-N stretching of the newly formed urethane group.

Raman spectroscopy provides complementary information to IR spectroscopy. The -N=C=O symmetric stretch is typically weak in the IR spectrum but gives a strong signal in the Raman spectrum. This makes Raman spectroscopy a valuable tool for a comprehensive vibrational analysis.

Table 2: Typical Infrared and Raman Bands for Analysis of this compound and its Polyurethane Derivatives *

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2280IR
Isocyanate (-N=C=O)Symmetric Stretch~1415Raman
Urethane (N-H)Stretch3200 - 3500IR
Urethane (C=O)Stretch1680 - 1740IR
Urethane (C-N)Stretch1220 - 1260IR
Cyclohexane (B81311) (C-H)Stretch2850 - 2960IR, Raman

Note: These are general ranges for the specified functional groups and can vary depending on the specific molecular environment.

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and analyzing the complex mixtures that can arise during its synthesis and subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

For the analysis of diisocyanates, which are highly reactive, a derivatization step is often necessary to convert them into more stable compounds that are amenable to chromatographic separation. This is particularly important for HPLC analysis. A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1-2PP), which reacts with the isocyanate groups to form stable urea (B33335) derivatives. These derivatives can then be separated by reversed-phase HPLC and detected using a UV or fluorescence detector. This method allows for the quantification of different diisocyanate isomers and the detection of any impurities. dnacih.com

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound and its reaction byproducts. GC can be used to separate volatile components of a reaction mixture, and the mass spectrometer provides detailed structural information for the identification of each component. This is particularly useful for identifying impurities and understanding the side reactions that may occur during synthesis.

Table 3: Chromatographic Methods for the Analysis of Diisocyanates

TechniquePrincipleDerivatizationDetectorApplication
HPLCSeparation based on polarityOften required (e.g., with 1-2PP)UV, FluorescencePurity assessment, isomer quantification, analysis of non-volatile derivatives
GCSeparation based on boiling point and polarityCan be used for volatile derivativesFlame Ionization (FID), Mass Spectrometry (MS)Purity assessment of volatile starting materials, analysis of reaction byproducts

Thermal Analysis Methods in Polymer Characterization (e.g., DSC, TGA)

Thermal analysis techniques are critical for characterizing the properties of polyurethanes and other polymers derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most important thermal analysis methods used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is a particularly important parameter for polyurethanes as it relates to the material's transition from a rigid, glassy state to a more flexible, rubbery state. This has significant implications for the material's mechanical properties and its suitable applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of polymers. By heating a polyurethane sample at a constant rate, a TGA curve is generated that shows the temperatures at which the material begins to degrade and the amount of weight loss at each stage. This information is crucial for determining the upper service temperature of the material and for understanding its degradation mechanism. The thermal stability of polyurethanes is influenced by the structure of the diisocyanate, the polyol, and the chain extender used in their synthesis. nih.gov

Table 4: Thermal Analysis Techniques for Polyurethane Characterization

TechniqueMeasured PropertyInformation Obtained
Differential Scanning Calorimetry (DSC)Heat FlowGlass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc)
Thermogravimetric Analysis (TGA)Mass ChangeThermal stability, decomposition temperature, char yield

Q & A

Q. What are the critical spectroscopic techniques for confirming the structure of 2,4-Diisocyanato-1-methylcyclohexane?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • FT-IR : Detect characteristic N=C=O stretching vibrations (≈2270 cm⁻¹) for isocyanate groups .
  • NMR : 1^1H and 13^13C NMR can identify methyl and cyclohexane ring environments. For example, methyl protons appear as singlets (δ ≈1.2–1.5 ppm), while isocyanate carbons resonate at δ ≈120–130 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C9_9H12_{12}N2_2O2_2) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, bond angles and spatial arrangement can be resolved .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors (isocyanates are respiratory sensitizers) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Self-contained breathing apparatus (SCBA) is required during spills .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) to prevent moisture-induced polymerization .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Q. How can researchers synthesize this compound?

  • Methodological Answer : While direct synthesis details are limited in the provided evidence, a standard approach for aliphatic diisocyanates involves:
  • Phosgenation : React 2,4-diamino-1-methylcyclohexane with phosgene (COCl2_2) in anhydrous toluene at 40–80°C. Monitor reaction progress via IR for NCO group formation .
  • Alternative Routes : Non-phosgene methods (e.g., carbamate pyrolysis or urea decomposition) may reduce toxicity but require optimization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in polyurethane formation?

  • Methodological Answer :
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites during urethane bond formation. B3LYP/6-31G** level theory is recommended .
  • Molecular Dynamics (MD) : Simulate polymerization kinetics under varying temperatures and catalysts (e.g., dibutyltin dilaurate) .
  • Docking Studies : Model interactions with polyols to optimize crosslinking efficiency .

Q. What strategies resolve contradictions in toxicity data for this compound?

  • Methodological Answer :
  • Biomarker Validation : Use LC-MS/MS to quantify urinary metabolites (e.g., hydrolyzed diamines) as exposure markers. Normalize data against creatinine to address variability .
  • In Silico Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints when experimental data is conflicting .
  • Dose-Response Studies : Conduct in vitro assays (e.g., THP-1 macrophage activation) to clarify thresholds for respiratory sensitization .

Q. Which advanced analytical techniques detect trace this compound in environmental samples?

  • Methodological Answer :
  • HPLC-UV/FLD : Derivatize with 9-(N-methylaminomethyl)anthracene (MAMA) for fluorescence detection (LOD ≈0.1 ppb) .
  • GC-MS/MS : Use selective ion monitoring (SIM) for fragments m/z 122 (C6_6H10_{10}N+^+) and 84 (C5_5H8_{8}N+^+) .
  • Microextraction Techniques : Solid-phase microextraction (SPME) fibers coated with polydimethylsiloxane (PDMS) improve sensitivity in air sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.